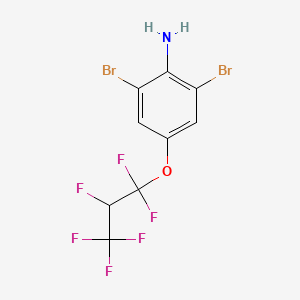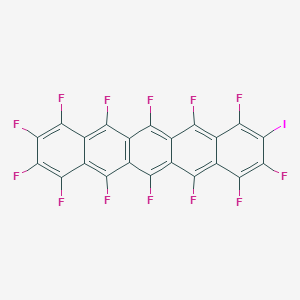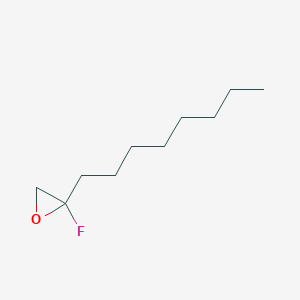![molecular formula C12H18O2 B14181809 4-[(2,3-Dimethylbutan-2-yl)oxy]phenol CAS No. 917838-85-8](/img/structure/B14181809.png)
4-[(2,3-Dimethylbutan-2-yl)oxy]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,3-Dimethylbutan-2-yl)oxy]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a 2,3-dimethylbutan-2-yloxy group attached to the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dimethylbutan-2-yl)oxy]phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyphenol with 2,3-dimethylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-[(2,3-Dimethylbutan-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols.
科学研究应用
4-[(2,3-Dimethylbutan-2-yl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic group.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
作用机制
The mechanism of action of 4-[(2,3-Dimethylbutan-2-yl)oxy]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. This property is particularly valuable in biological systems where oxidative stress is a concern. Additionally, the compound can inhibit the activity of certain enzymes, contributing to its anti-inflammatory and antimicrobial effects .
相似化合物的比较
Similar Compounds
Comparison
Compared to similar compounds, 4-[(2,3-Dimethylbutan-2-yl)oxy]phenol is unique due to its specific structural arrangement, which imparts distinct chemical properties. For instance, the presence of the 2,3-dimethylbutan-2-yloxy group enhances its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, its phenolic group provides antioxidant properties that are not as pronounced in some of the similar compounds .
属性
CAS 编号 |
917838-85-8 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
4-(2,3-dimethylbutan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O2/c1-9(2)12(3,4)14-11-7-5-10(13)6-8-11/h5-9,13H,1-4H3 |
InChI 键 |
DBQVOVBVYSKKTH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C)OC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
![N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B14181744.png)
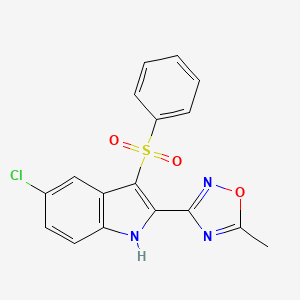

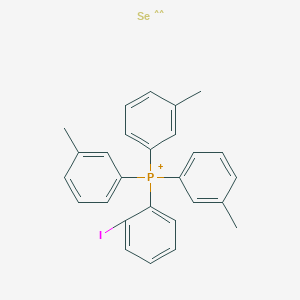
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)

